CID 167993905
Description
Its absence from recent publications suggests it may be a novel or understudied entity, necessitating further characterization .
Properties
Molecular Formula |
C4H9KNO5 |
|---|---|
Molecular Weight |
190.22 g/mol |
InChI |
InChI=1S/C4H7NO4.K.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2 |
InChI Key |
LINBTMKTBAUVFM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O.O.[K] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained. Common reagents used in the synthesis include organic solvents, acids, and bases.
Chemical Reactions Analysis
CID 167993905 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
CID 167993905 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique reactivity makes it valuable for creating new chemical entities.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can act as a probe or marker in biochemical assays.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on specific biological targets. It may be used in drug development and pharmacological studies.
Industry: this compound is utilized in industrial processes, including the production of specialty chemicals and materials. Its properties make it suitable for use in manufacturing and material science.
Mechanism of Action
The mechanism of action of CID 167993905 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Oscillatoxin D (CID 101283546) exhibits a macrocyclic lactone structure, contrasting with the inferred linear/aromatic framework of this compound. Its cytotoxic properties highlight functional divergence from fluorinated ketones like CAS 1533-03-5 .
- Its synthetic accessibility (e.g., via Friedel-Crafts acylation) suggests industrial utility .
Physicochemical Properties
Comparative solubility, stability, and reactivity:
Key Observations :
- Fluorinated compounds (e.g., CAS 1533-03-5) exhibit enhanced metabolic stability and lipophilicity compared to chlorinated analogues (CAS 101623-69-2), which may influence this compound’s pharmacokinetic profile .
- Structural variations (e.g., trifluoromethyl vs. nitro groups) significantly alter reactivity pathways, necessitating tailored synthetic strategies .
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying the physicochemical properties of CID 167993905?
- Methodology :
Define the scope : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure your question. For example: "How does the molecular structure (indicator) of this compound influence its solubility (outcome) compared to analogous compounds (comparison)?" .
Ensure feasibility : Verify that the required instrumentation (e.g., HPLC, NMR) and computational tools (e.g., DFT simulations) are accessible.
Align with literature gaps : Conduct a systematic review to identify unresolved questions about the compound’s stability or reactivity .
Q. What are the best practices for designing a reproducible synthesis protocol for this compound?
- Methodology :
Document parameters : Specify reaction conditions (temperature, catalysts, solvents) and purity validation methods (e.g., chromatography, melting point analysis) .
Include controls : Compare yields with/without catalysts or under varying pH levels to isolate critical variables.
Adhere to reporting standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including supplementary data for novel intermediates .
Q. How do I conduct a rigorous literature review to contextualize this compound within existing research?
- Methodology :
Use Boolean search strategies : Combine terms like "this compound" + "catalytic activity" + "structure-activity relationship" in databases (e.g., SciFinder, PubMed).
Map contradictions : Tabulate discrepancies in reported properties (e.g., conflicting solubility values) for later analysis .
Advanced Research Questions
Q. How can I resolve contradictions in published data on the biological activity of this compound?
- Methodology :
Replicate experiments : Reproduce key studies under controlled conditions, noting variables like cell lines or assay protocols that may affect outcomes .
Meta-analysis : Statistically aggregate data from multiple studies to identify outliers or trends (e.g., using R or Python for regression analysis).
Propose mechanisms : If discrepancies persist, hypothesize environmental factors (e.g., oxidative degradation) or assay interference .
Q. What strategies optimize the experimental design for studying this compound’s interaction with protein targets?
- Methodology :
Use factorial design : Test combinations of variables (e.g., concentration, temperature, binding time) to identify synergistic effects .
Leverage computational modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to prioritize high-probability targets before lab validation.
Validate with orthogonal assays : Confirm binding via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to reduce false positives .
Q. How can I develop a predictive model for this compound’s pharmacokinetics using mixed-methods research?
- Methodology :
Integrate quantitative data : Compile in vitro ADME (Absorption, Distribution, Metabolism, Excretion) data and apply machine learning (e.g., random forest regression).
Qualitative contextualization : Interview domain experts to refine assumptions (e.g., hepatic metabolism pathways) .
Validate in silico : Cross-check predictions with tools like GastroPlus or SimCYP .
Methodological Considerations
Q. What ethical guidelines apply to studies involving this compound in biomedical research?
- Methodology :
Disclose conflicts of interest : Declare funding sources or institutional biases in publications .
Ensure safety protocols : Follow OECD guidelines for handling toxic compounds, including waste disposal and PPE requirements .
Ethics committee approval : Submit study designs (e.g., animal testing, human cell lines) for IRB review .
Q. How do I structure a manuscript to highlight the novelty of my findings on this compound?
- Methodology :
Follow IMRaD format : Emphasize the Discussion section to contrast results with prior work and propose mechanistic insights .
Use visual abstracts : Summarize key findings in a graphical format for journals like Biochemistry (Moscow) .
Cite strategically : Reference high-impact studies to position your work within ongoing debates .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
